An In-Depth Technical Guide to 3,5-Dimethyl-4-nitropyridine
An In-Depth Technical Guide to 3,5-Dimethyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 3,5-Dimethyl-4-nitropyridine (CAS No. 89693-88-9), a substituted pyridine derivative. This document is structured to deliver not just data, but actionable insights, drawing a clear distinction between this compound and its more frequently cited N-oxide analog to ensure clarity in research and development endeavors.
Executive Summary: A Tale of Two Molecules
In the landscape of pharmaceutical intermediates, precision in identification is paramount. The topic of this guide, 3,5-Dimethyl-4-nitropyridine, is often conflated with its N-oxide derivative, 3,5-Dimethyl-4-nitropyridine 1-oxide (CAS No. 14248-66-9). While structurally similar, their reactivity and synthetic pathways diverge. The N-oxide is a well-documented precursor in the synthesis of proton pump inhibitors (PPIs) like Omeprazole. 3,5-Dimethyl-4-nitropyridine, the focus of this guide, represents a related but distinct chemical entity. Understanding its specific properties is crucial for its potential applications.
Core Molecular Identity and Physicochemical Properties
3,5-Dimethyl-4-nitropyridine is a nitro-substituted lutidine (dimethylpyridine). The electron-withdrawing nature of the nitro group at the 4-position significantly influences the electron density of the pyridine ring, impacting its reactivity.
Table 1: Physicochemical Properties of 3,5-Dimethyl-4-nitropyridine
| Property | Value | Source |
| CAS Number | 89693-88-9 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [2][3] |
| Molecular Weight | 152.15 g/mol | [2][3] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |
| Boiling Point | 258.1 ± 35.0 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 109.9 ± 25.9 °C (Predicted) | [2] |
| InChI Key | DIBQGBVBDZKSBC-UHFFFAOYSA-N | [3] |
Note: Much of the publicly available data for this specific compound is predicted rather than experimentally verified. Researchers should exercise due diligence in confirming these properties experimentally.
Synthesis and Mechanistic Considerations
While detailed, peer-reviewed synthesis protocols for 3,5-Dimethyl-4-nitropyridine are not as prevalent as for its N-oxide, the logical synthetic approach would involve the direct nitration of 3,5-dimethylpyridine (3,5-lutidine).
Conceptual Synthesis Workflow
The direct nitration of 3,5-lutidine presents a regioselectivity challenge. The 4-position is the target, but reaction conditions must be carefully controlled to prevent side reactions.
Caption: Conceptual workflow for the synthesis of 3,5-Dimethyl-4-nitropyridine.
Causality in Experimental Design:
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Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a classic and potent nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.
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Temperature Control: Nitration reactions are typically highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.
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Work-up Procedure: The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product. The crude product would then be purified by recrystallization or chromatography.
A Note on the N-Oxide Pathway: It is important to recognize that a common strategy for directing nitration to the 4-position of pyridines is to first form the N-oxide. The N-oxide functionality activates the 4-position towards electrophilic attack. The resulting 3,5-Dimethyl-4-nitropyridine 1-oxide can then be deoxygenated to yield 3,5-Dimethyl-4-nitropyridine. This two-step process often provides better yields and regioselectivity compared to direct nitration.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted):
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The two equivalent methyl groups (at C3 and C5) would likely appear as a single sharp singlet.
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The two equivalent aromatic protons (at C2 and C6) would also appear as a singlet.
¹³C NMR (Predicted):
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Signals for the two equivalent methyl carbons.
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Signals for the two equivalent aromatic carbons (C2 and C6).
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A signal for the carbon bearing the nitro group (C4).
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A signal for the carbons adjacent to the nitrogen (C3 and C5).
Researchers who synthesize this compound are encouraged to publish their experimental spectral data to contribute to the public body of knowledge.
Applications in Drug Discovery and Development
The primary value of 3,5-Dimethyl-4-nitropyridine in drug development is as a chemical intermediate or building block. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes it a versatile precursor for the synthesis of more complex molecules.
Caption: Potential reaction pathway for the derivatization of 3,5-Dimethyl-4-nitropyridine.
Potential Therapeutic Areas: While direct applications are not widely reported, the substituted aminopyridine core that can be derived from this molecule is a common motif in medicinal chemistry, appearing in compounds targeting a range of receptors and enzymes.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3,5-Dimethyl-4-nitropyridine is not widely available. However, based on its structure and related compounds, the following precautions should be taken:
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General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Health Hazards: Nitroaromatic compounds can be toxic. The hazards of this specific compound are not fully characterized, but it should be handled with care.
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Fire and Explosion Hazards: The presence of the nitro group suggests that the compound may be flammable and could potentially be explosive under certain conditions, particularly in the presence of strong reducing agents or at elevated temperatures.
Always consult the supplier's safety information and perform a thorough risk assessment before handling this chemical.
Conclusion and Future Outlook
3,5-Dimethyl-4-nitropyridine is a chemical intermediate with potential for use in organic synthesis and drug discovery. The current body of public knowledge on this specific compound is limited, with a significant amount of the available information pertaining to its N-oxide analog. This guide has aimed to consolidate the available data for CAS number 89693-88-9 and provide a scientifically grounded perspective on its properties and potential. Further experimental research is needed to fully characterize its reactivity, spectroscopic properties, and safety profile, which will in turn enable its broader application in the scientific community.
References
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PubChem. (n.d.). 3,5-Dimethyl-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
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Chemsrc. (n.d.). 3,5-Dimethyl-4-nitropyridine | CAS#:89693-88-9. Retrieved from [Link]
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PubChem. (n.d.). Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]
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Borrell, J. (n.d.). Optimizing Pharmaceutical Synthesis with 3,5-Dimethyl-4-nitropyridine 1-Oxide. Pharmaffiliates. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link] (Note: This is an example of NMR spectra presentation and not of the target molecule.)
